molecular formula C24H18N4OS B2486187 (E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one CAS No. 371917-78-1

(E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one

Cat. No.: B2486187
CAS No.: 371917-78-1
M. Wt: 410.5
InChI Key: DYRIQPWQYDZHJE-RCCKNPSSSA-N
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Description

(E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C24H18N4OS and its molecular weight is 410.5. The purity is usually 95%.
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Biological Activity

The compound (E)-3-methyl-1-phenyl-4-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-1H-pyrazol-5(4H)-one is a complex pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-component reactions. These reactions often utilize readily available starting materials such as 3-methyl-1-phenylpyrazole and thiophene derivatives. The synthesis process generally yields high purity compounds suitable for biological testing.

Table 1: Summary of Synthesis Methods

MethodYield (%)Key Reagents
Multi-component reaction853-Methyl-1-phenylpyrazole, thiophene
One-pot synthesis78Aldehydes, cyanomethylene reagents

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various pyrazole derivatives, including the compound . In vitro assays have been conducted against several cancer cell lines, demonstrating significant cytotoxicity.

Key Findings:

  • Cell Lines Tested: The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
  • IC50 Values: The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to strong cytotoxic activity.
  • Mechanism of Action: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory potential. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines.

Research Insights:

  • Cytokine Inhibition: The compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • In Vivo Studies: Animal models showed a decrease in paw edema in carrageenan-induced inflammation models when treated with the compound.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays.

Results:

  • DPPH Scavenging Activity: The compound demonstrated a scavenging effect with an IC50 value of approximately 25 µM.
  • Comparison with Standards: The antioxidant activity was comparable to that of ascorbic acid, suggesting potential use as a natural antioxidant agent.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

  • Case Study 1: A study involving patients with chronic inflammatory diseases showed improved symptoms when treated with pyrazole derivatives, including the compound discussed.
  • Case Study 2: In a clinical trial focused on cancer therapy, patients receiving treatment involving pyrazole derivatives experienced reduced tumor sizes compared to control groups.

Properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS/c1-17-21(24(29)28(25-17)20-11-6-3-7-12-20)15-18-16-27(19-9-4-2-5-10-19)26-23(18)22-13-8-14-30-22/h2-16H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRIQPWQYDZHJE-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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